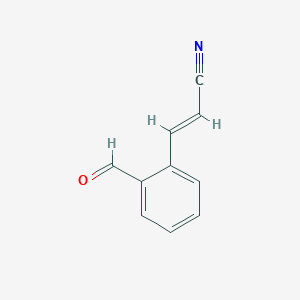
2-Propenenitrile, 3-(2-formylphenyl)-, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Formylphenyl)acrylonitrile is an organic compound characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to an acrylonitrile group (–CH=CH–CN)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Formylphenyl)acrylonitrile typically involves the reaction of benzaldehyde derivatives with acrylonitrile under specific conditions. One common method is the Knoevenagel condensation reaction, where benzaldehyde reacts with acrylonitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(2-Formylphenyl)acrylonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product is achieved through techniques such as distillation or recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Formylphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(2-Carboxyphenyl)acrylonitrile.
Reduction: 3-(2-Formylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(2-Formylphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(2-Formylphenyl)acrylonitrile involves its interaction with nucleophilic centers in biological molecules. As an alkylating agent, it can react with thiol groups in proteins or the tripeptide glutathione, leading to the formation of covalent adducts . This interaction can disrupt normal cellular functions and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acrylonitrile: A simpler compound with a nitrile group attached to an ethylene group.
Benzaldehyde: Contains a formyl group attached to a phenyl ring but lacks the acrylonitrile group.
3-(2-Carboxyphenyl)acrylonitrile: An oxidized derivative of 3-(2-Formylphenyl)acrylonitrile.
Uniqueness
3-(2-Formylphenyl)acrylonitrile is unique due to the combination of its formyl and acrylonitrile groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
114215-38-2 |
|---|---|
Fórmula molecular |
C10H7NO |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(E)-3-(2-formylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-6,8H/b6-3+ |
Clave InChI |
XTIBVNNJUWYJBG-ZZXKWVIFSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC#N)C=O |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C#N)C=O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC#N)C=O |
Sinónimos |
2-Propenenitrile, 3-(2-formylphenyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















